molecular formula C14H11BrN2O B2654965 6-Bromo-3-methoxy-1-phenyl-1H-indazole CAS No. 1332527-03-3

6-Bromo-3-methoxy-1-phenyl-1H-indazole

Cat. No. B2654965
CAS RN: 1332527-03-3
M. Wt: 303.159
InChI Key: IBADFZNPMLMUBA-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-1-phenyl-1H-indazole is a compound with the molecular formula C14H11BrN2O . It has a molecular weight of 303.15 g/mol . The IUPAC name for this compound is 6-bromo-3-methoxy-1-phenylindazole .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methoxy-1-phenyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10 (15)9-13 (12)17 (16-14)11-5-3-2-4-6-11/h2-9H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-methoxy-1-phenyl-1H-indazole are not available, indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.15 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 27 Ų .

Scientific Research Applications

Antihypertensive Applications

Indazole-containing compounds have been used in the development of antihypertensive drugs . These drugs help lower blood pressure and are crucial in the treatment of hypertension.

Anticancer Applications

Indazoles have been found to have anticancer properties . They can inhibit the growth of cancer cells, making them a potential component in cancer treatments .

Antidepressant Applications

Indazole structures have been used in the creation of antidepressant drugs . These drugs can help regulate mood and alleviate symptoms of depression .

Anti-inflammatory Applications

Indazoles have shown anti-inflammatory properties . They can be used in the development of drugs that reduce inflammation and swelling .

Antibacterial Applications

Indazole-containing compounds have been used in the development of antibacterial agents . These agents can inhibit the growth of bacteria, making them useful in treating bacterial infections .

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes them a potential component in the treatment of diseases such as asthma and chronic obstructive pulmonary disease .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating, making them a crucial part of HIV treatment .

Acetylcholinesterase Inhibitors

Indazole-containing compounds have been used in the development of acetylcholinesterase inhibitors . These inhibitors can slow the breakdown of acetylcholine, a chemical that helps send signals in the brain. This makes them potentially useful in the treatment of Alzheimer’s disease and other conditions that affect memory and thinking .

Future Directions

Indazole derivatives have attracted considerable attention from chemists due to their importance as pharmacologically active scaffolds . Therefore, the development of new methods for the synthesis of these heterocycles with better biological activities is a promising area of research .

properties

IUPAC Name

6-bromo-3-methoxy-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBADFZNPMLMUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxy-1-phenyl-1H-indazole

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 6-bromo-1-phenyl-1,2-dihydroindazol-3-one (5 g, 17.30 mmol, 1.00 equiv) in N,N-dimethylformamide (50 mL), potassium carbonate (3.7 g, 34.91 mmol, 2.00 equiv), CH3I (2.7 g, 19.01 mmol, 1.10 equiv). The resulting solution was stirred for 3 h at 80° C. in an oil bath. The reaction was then quenched by the addition of water (100 mL). The resulting solution was extracted with ethyl acetate (3×150 mL) and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:40) to yield 6-bromo-3-methoxy-1-phenyl-1H-indazole as a yellow solid.
Name
6-bromo-1-phenyl-1,2-dihydroindazol-3-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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